Cas no 1261269-05-9 (4-(1H-Imidazol-2-yl)aniline hydrochloride)

4-(1H-Imidazol-2-yl)aniline hydrochloride is a heterocyclic organic compound featuring an imidazole ring linked to an aniline moiety, with hydrochloride salt formation enhancing its stability and solubility. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its imidazole core contributes to potential metal-chelating properties, while the aromatic amine group allows for further functionalization. The hydrochloride form ensures improved handling and storage characteristics. Applications include use in medicinal chemistry for designing enzyme inhibitors or receptor modulators, where structural rigidity and reactivity are advantageous. Suitable for controlled reactions under standard laboratory conditions.
4-(1H-Imidazol-2-yl)aniline hydrochloride structure
1261269-05-9 structure
Product name:4-(1H-Imidazol-2-yl)aniline hydrochloride
CAS No:1261269-05-9
MF:C9H10ClN3
MW:195.648800373077
MDL:MFCD18375298
CID:1056489
PubChem ID:71432805

4-(1H-Imidazol-2-yl)aniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-Imidazol-2-yl)aniline hydrochloride
    • [6-(2,4-difluorophenyl)pyridin-2-yl]methanol
    • 4-(2-Imidazolyl)aniline Hydrochloride
    • [6-(2,4-Difluorophenyl)-2-pyridyl]methanol
    • AC3538
    • SY012461
    • 4-(1H-imidazol-2-yl)aniline;hydrochloride
    • DB-062457
    • AKOS022183197
    • 4-(1H-Imidazol-2-yl)anilinehydrochloride
    • CS-0443947
    • A889678
    • MFCD18375298
    • 1261269-05-9
    • MDL: MFCD18375298
    • Inchi: InChI=1S/C9H9N3.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H
    • InChI Key: BMCAWISSEKMFSB-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)N)C2=NC=CN2.Cl

Computed Properties

  • Exact Mass: 221.06500
  • Monoisotopic Mass: 195.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 2.51910

4-(1H-Imidazol-2-yl)aniline hydrochloride Security Information

4-(1H-Imidazol-2-yl)aniline hydrochloride Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(1H-Imidazol-2-yl)aniline hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM187387-1g
4-(1H-Imidazol-2-yl)aniline hydrochloride
1261269-05-9 95%
1g
$202 2023-01-19
Ambeed
A680216-1g
4-(1H-Imidazol-2-yl)aniline hydrochloride
1261269-05-9 95+%
1g
$182.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1514614-5g
4-(1H-imidazol-2-yl)aniline hydrochloride
1261269-05-9 98%
5g
¥7020.00 2024-08-09
eNovation Chemicals LLC
D256082-1g
4-(2-Imidazolyl)aniline Hydrochloride
1261269-05-9 95%
1g
$220 2024-07-20
eNovation Chemicals LLC
D256082-5g
4-(2-Imidazolyl)aniline Hydrochloride
1261269-05-9 95%
5g
$715 2025-02-20
eNovation Chemicals LLC
D256082-1g
4-(2-Imidazolyl)aniline Hydrochloride
1261269-05-9 95%
1g
$220 2025-02-18
Chemenu
CM187387-5g
4-(1H-Imidazol-2-yl)aniline hydrochloride
1261269-05-9 95%
5g
$578 2021-08-05
eNovation Chemicals LLC
D256082-5g
4-(2-Imidazolyl)aniline Hydrochloride
1261269-05-9 95%
5g
$715 2024-07-20
Alichem
A069004847-5g
4-(1H-Imidazol-2-yl)aniline hydrochloride
1261269-05-9 95%
5g
$679.80 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1514614-1g
4-(1H-imidazol-2-yl)aniline hydrochloride
1261269-05-9 98%
1g
¥1825.00 2024-08-09

4-(1H-Imidazol-2-yl)aniline hydrochloride Related Literature

Additional information on 4-(1H-Imidazol-2-yl)aniline hydrochloride

Comprehensive Overview of 4-(1H-Imidazol-2-yl)aniline hydrochloride (CAS No. 1261269-05-9): Properties, Applications, and Research Insights

4-(1H-Imidazol-2-yl)aniline hydrochloride (CAS No. 1261269-05-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its imidazole and aniline functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structure enables interactions with various biological targets, making it a valuable asset in drug discovery and development.

In recent years, the demand for imidazole derivatives has surged due to their versatility in medicinal chemistry. Researchers frequently search for "4-(1H-Imidazol-2-yl)aniline hydrochloride uses" or "CAS 1261269-05-9 synthesis methods," reflecting the compound's relevance in designing kinase inhibitors and antimicrobial agents. The hydrochloride salt form enhances solubility, a feature often highlighted in queries like "solubility of 4-(1H-Imidazol-2-yl)aniline hydrochloride."

The compound's mechanism of action often involves modulation of enzyme activity, particularly in pathways related to inflammation and oncology. This aligns with trending topics such as "targeted cancer therapies" and "small molecule drug design." Laboratories prioritize its purity, as evidenced by searches for "high-purity CAS 1261269-05-9 suppliers," underscoring its role in reproducible research.

From a synthetic perspective, 4-(1H-Imidazol-2-yl)aniline hydrochloride is typically prepared via multi-step organic reactions, including condensation and salt formation. Optimized protocols for its production are frequently discussed in forums focusing on "green chemistry approaches," addressing environmental concerns in chemical synthesis. Analytical techniques like HPLC and NMR are essential for quality control, a point emphasized in queries such as "CAS 1261269-05-9 characterization."

Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing functionalized polymers and coordination complexes. Its ability to chelate metal ions sparks interest in catalysis research, resonating with searches for "imidazole-based ligands." The compound's thermal stability and electronic properties also make it a candidate for advanced material development.

Ongoing studies explore derivatives of 4-(1H-Imidazol-2-yl)aniline to enhance selectivity and reduce off-target effects—a hot topic in "structure-activity relationship (SAR) studies." Patent databases reveal its inclusion in novel drug formulations, further driving academic and industrial interest. As research progresses, this compound continues to bridge gaps between chemical innovation and therapeutic breakthroughs.

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Amadis Chemical Company Limited
(CAS:1261269-05-9)4-(1H-Imidazol-2-yl)aniline hydrochloride
A889678
Purity:99%
Quantity:1g
Price ($):164.0